molecular formula C18H17F4NO6S B2941073 Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate CAS No. 1023518-38-8

Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate

Cat. No.: B2941073
CAS No.: 1023518-38-8
M. Wt: 451.39
InChI Key: ZDZUCIRJJHFUFR-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate (CAS: 1023548-04-0) is a sulfonamide-containing compound with a complex aromatic structure. Its molecular formula is C23H20ClF3N2O7S (MW: 560.93 g/mol), featuring a trifluoromethyl-substituted phenylsulfamoyl group linked to a dimethoxyphenylacetic acid methyl ester backbone .

Properties

IUPAC Name

methyl 2-[2-[[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO6S/c1-27-14-6-10(7-17(24)29-3)16(9-15(14)28-2)30(25,26)23-13-8-11(18(20,21)22)4-5-12(13)19/h4-6,8-9,23H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZUCIRJJHFUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Formation of the Fluorinated Aromatic Intermediate: This step involves the introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution reactions. Reagents such as fluorine gas or fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are often used.

    Methoxylation: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfamoyl groups.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties imparted by the fluorinated and sulfamoyl groups.

Mechanism of Action

The mechanism by which Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate exerts its effects depends on its application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorinated aromatic rings and sulfamoyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Herbicides

Compounds such as triflusulfuron methyl ester and metsulfuron methyl ester () share a sulfonylurea bridge but differ in their heterocyclic cores (triazine vs. the target’s phenylacetate backbone). Key differences include:

  • Triflusulfuron methyl ester : Contains a triazine ring and trifluoroethoxy group, enhancing herbicidal activity via acetolactate synthase (ALS) inhibition.
  • Target compound : Lacks the triazine moiety, suggesting divergent biological targets or mechanisms .
Table 1: Comparison with Sulfonylurea Herbicides
Compound Molecular Formula MW (g/mol) Key Substituents
Triflusulfuron methyl ester C14H15F3N4O6S 416.35 Triazine, trifluoroethoxy
Metsulfuron methyl ester C14H15N5O6S 381.36 Triazine, methoxy
Target compound C23H20ClF3N2O7S 560.93 Dimethoxyphenyl, trifluoromethylphenyl

Phenylacetic Acid Derivatives

Simpler analogs like methyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS: 62451-84-7) share the trifluoromethylphenyl and methyl ester groups but lack the sulfamoyl and dimethoxy functionalities. These differences result in:

  • Lower molecular weight (e.g., 62451-84-7: MW ~248.2 g/mol vs. target’s 560.93 g/mol).

Heterocyclic Analogs

Thiazole- and Triazole-Containing Compounds

Ethyl esters with thiazole cores (e.g., 10d , 10e in ) exhibit ureido and piperazine groups, yielding higher synthetic yields (>89%) but distinct pharmacological profiles. For example:

  • 10d : ESI-MS m/z 548.2 [M+H]+, with a 4-(trifluoromethyl)phenylureido group.
  • Target compound : Higher molecular weight (560.93 vs. 548.2) due to additional methoxy and sulfamoyl groups .
Isoxazole Derivatives

Pyridyl and Chlorotrifluoromethyl Derivatives

Methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate (CAS: 1024317-10-9, MW: 577.01 g/mol) introduces a pyridylsulfanyl group instead of the target’s sulfamoyl linkage. This substitution may enhance metabolic stability but reduce solubility .

Biological Activity

Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate, identified by its CAS number 1023518-38-8, is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H17F4NO6S
  • Molecular Weight : 451.39 g/mol
  • Chemical Structure : The compound features a sulfamoyl group attached to a trifluoromethyl-substituted phenyl ring and a dimethoxy-substituted phenyl moiety.

The biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against various pathogens. The presence of the sulfamoyl group may enhance interaction with bacterial enzymes or membranes.
  • Antioxidant Properties : Compounds containing methoxy groups are often associated with antioxidant activity, potentially reducing oxidative stress in biological systems.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfamoyl derivatives which have shown promise as enzyme inhibitors in pharmacological studies.

Antibacterial Activity

A comparative analysis of similar compounds indicates that this compound could possess significant antibacterial properties. For instance:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 μg/mL
Compound BEscherichia coli58 μg/mL
Methyl 2-(...acetate)TBDTBD

While specific MIC values for this compound are yet to be established, the structure suggests potential efficacy against Gram-positive and Gram-negative bacteria.

Antioxidant Activity

Antioxidant assays using DPPH (1,1-Diphenyl-2-picrylhydrazyl) have shown that compounds with similar functional groups can exhibit notable free radical scavenging activity.

Concentration (μM)% Inhibition
50078.85
25073.08
125TBD

Case Studies

  • Study on Structural Analogues : Research on structurally similar sulfamoyl compounds demonstrated significant inhibition of biofilm formation in bacterial cultures, suggesting that this compound could also inhibit biofilm-associated pathogens.
  • Toxicity Assessment : In toxicity studies involving related compounds, no adverse effects were noted at lower concentrations in animal models over a 72-hour observation period. This indicates a potentially favorable safety profile for further exploration.

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